molecular formula C23H27NO5 B558017 (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid CAS No. 158257-40-0

(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid

Cat. No.: B558017
CAS No.: 158257-40-0
M. Wt: 397,47 g/mole
InChI Key: JGUYYODGVQXZAY-SFTDATJTSA-N
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Description

(3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO5 and its molecular weight is 397,47 g/mole. The purity is usually 95%.
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Mechanism of Action

Target of Action

Fmoc-L-Statine, also known as (3S,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-6-methylheptanoic acid, primarily targets amines in organic synthesis . The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . This reaction forms a carbamate with amines, effectively protecting them during synthesis . The Fmoc group is then rapidly removed by a base, such as piperidine .

Biochemical Pathways

Fmoc-L-Statine affects the biochemical pathways involved in peptide synthesis . It plays a crucial role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-Statine are largely determined by its role in peptide synthesis . As a protecting group, it is introduced and removed during the synthesis process . Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties are less relevant than those of the final peptide product .

Result of Action

The primary result of Fmoc-L-Statine’s action is the successful synthesis of peptides . By protecting amines during synthesis and then being removed, it allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-L-Statine is influenced by the conditions of the peptide synthesis process . The introduction and removal of the Fmoc group require specific conditions, such as the presence of a base . Environmental factors, such as temperature and pH, can also affect the stability and efficacy of Fmoc-L-Statine .

Properties

IUPAC Name

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-14(2)11-20(21(25)12-22(26)27)24-23(28)29-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-21,25H,11-13H2,1-2H3,(H,24,28)(H,26,27)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUYYODGVQXZAY-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373249
Record name Fmoc-L-Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158257-40-0
Record name Fmoc-L-Statine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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